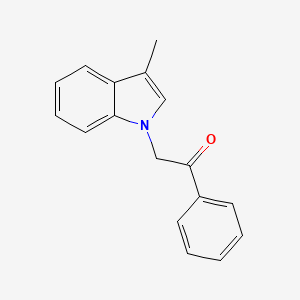
2-(3-methyl-1H-indol-1-yl)-1-phenylethanone
Overview
Description
Synthesis Analysis
A novel approach for synthesizing derivatives related to 2-(3-Methyl-1H-indol-1-yl)-1-phenylethanone involves the condensation of indole with acetophenones, leading to mixtures of bis(indoles) and tetrahydrocyclopent[b]indoles (Noland et al., 2018). Additionally, a method for the synthesis of [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone, which shares a structural resemblance, showcases the potential synthetic routes that could be adapted for 2-(3-Methyl-1H-indol-1-yl)-1-phenylethanone (Suhana & Rajeswari, 2017).
Molecular Structure Analysis
Structural analysis of related compounds, such as the determination of crystal structures of indole derivatives, provides insight into the possible molecular conformation and stabilization mechanisms of 2-(3-Methyl-1H-indol-1-yl)-1-phenylethanone. Studies reveal the significance of intramolecular interactions and crystal packing in defining the structural characteristics (Palani et al., 2006).
Chemical Reactions and Properties
Reactions involving indoles with various reagents highlight the chemical versatility and reactivity of the indole moiety, which is central to the structure of 2-(3-Methyl-1H-indol-1-yl)-1-phenylethanone. For instance, reactions with nitrogen dioxide or nitrous acid in specific solvents demonstrate the potential transformations and reactivity patterns that could be relevant (Astolfi et al., 2006).
Scientific Research Applications
Antimicrobial Activity
2-(3-methyl-1H-indol-1-yl)-1-phenylethanone has been utilized in the synthesis of novel compounds with significant antimicrobial properties. Chauhan et al. (2011) reported the synthesis of indole – chalcone hybrid compounds using 2-(1H-indol-1-yl)-1-phenylethanone, demonstrating excellent antimicrobial activity against both bacteria and fungi (Chauhan et al., 2011). Similarly, Ashok et al. (2015) synthesized a series of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones, which showed high antimicrobial activity against bacterial and fungal strains (Ashok et al., 2015).
Corrosion Inhibition
The compound has found applications in corrosion inhibition. Verma et al. (2016) described the use of 3-amino alkylated indoles, synthesized using similar compounds, as effective corrosion inhibitors for mild steel in acidic environments (Verma et al., 2016).
Synthesis of Novel Compounds
The versatility of 2-(3-methyl-1H-indol-1-yl)-1-phenylethanone in synthesizing novel compounds is well-documented. For instance, Sreeramulu & Ashokgajapathiraju (2014) used it in synthesizing new derivatives containing 2-azitidinones and 1,3,4 oxadiazoles, expanding the scope of biologically active compounds (Sreeramulu & Ashokgajapathiraju, 2014).
Chemical Transformations
In chemical synthesis, this compound serves as a precursor for various chemical transformations. Noland et al. (2018) explored its condensation reactions with acetophenones, leading to the formation of diverse indole derivatives, showcasing its utility in organic chemistry (Noland et al., 2018).
properties
IUPAC Name |
2-(3-methylindol-1-yl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-11-18(16-10-6-5-9-15(13)16)12-17(19)14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOPHUHSHPHZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322876 | |
| Record name | 2-(3-methylindol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-methyl-1H-indol-1-yl)-1-phenylethanone | |
CAS RN |
80884-56-6 | |
| Record name | 2-(3-methylindol-1-yl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(3aS,6aS)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5629311.png)

![5-{[(1S*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5629318.png)
![4-imino-1,5,6,7-tetrahydro-2H,4H-cyclopenta[4,5]thieno[2,3-d][1,3]thiazine-2-thione](/img/structure/B5629320.png)

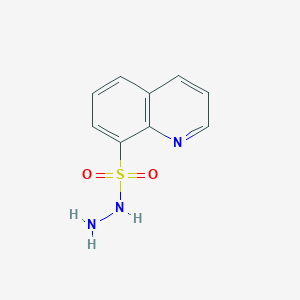
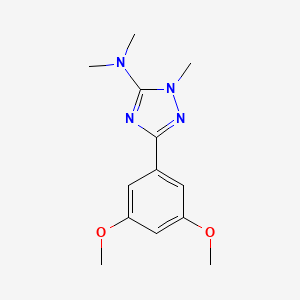
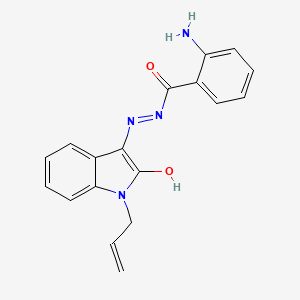
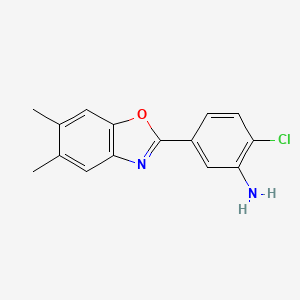
![1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5629378.png)
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)
![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)